![molecular formula C18H17N3O3 B3018463 2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide CAS No. 2034446-51-8](/img/structure/B3018463.png)
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide
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Description
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide, also known as MEIQI, is a chemical compound that has been of great interest in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology. MEIQI is a derivative of isonicotinamide, which is a well-known compound with a variety of biological activities.
Scientific Research Applications
- Interestingly, these diterpenes also serve as a defense mechanism by inhibiting herbivore sphingolipid biosynthesis after ingestion. Thus, the plant avoids self-toxicity while gaining protection against herbivores .
- Researchers synthesized and evaluated radioiodinated derivatives of this compound for PDGFRβ imaging. Such imaging can be crucial for understanding cellular processes and diagnosing diseases related to PDGFRβ expression .
Plant Chemical Defense
Imaging Applications
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-quinolin-8-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-10-11-24-16-12-14(7-9-19-16)18(22)21-15-6-2-4-13-5-3-8-20-17(13)15/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXHNCFGDFUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(quinolin-8-yl)isonicotinamide |
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